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molecular formula C12H9BrO B3059859 3-Bromo-5-phenylphenol CAS No. 136649-31-5

3-Bromo-5-phenylphenol

Cat. No. B3059859
M. Wt: 249.1 g/mol
InChI Key: JCQWHMKUEMXGQC-UHFFFAOYSA-N
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Patent
US08093385B2

Procedure details

Toluene (400 mL) and water (20 mL) were added to a mixture of 3-,5-dibromophenol (5.088 g, 19.85 mmol), phenylboronic acid (2.42 g, 19.85 mmol) and potassium carbonate (5.48 g, 39.7 mmol) in a round bottom flask. This was followed by addition of 1.149 g of tetrakis(triphenylphosphine)palladium(0) under a atmosphere of nitrogen. This mixture was stirred at heated overnight at 90° C. At this time, HCl (2 N aq) was added to the reaction mixture until pH=˜2 and the subsequent two phases were separated; the aqueous phase was extracted and washed three time with ethyl acetate. The combined organic phases were dried with MgSO4, filtered and washed with ethyl acetate. The filtrate was concentrated in vacuo to provide an orange oil. Analysis of the oil by LC/MS indicated a mixture of desired product, starting material and the bis-phenyl coupling product The mixture was carried on to the next aryl boronic acid coupling step 2.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.149 g
Type
catalyst
Reaction Step Two
Quantity
5.088 g
Type
reactant
Reaction Step Three
Quantity
2.42 g
Type
reactant
Reaction Step Three
Quantity
5.48 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Br:8])[CH:7]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+].Cl>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.C1(C)C=CC=CC=1>[Br:8][C:6]1[CH:5]=[C:4]([OH:9])[CH:3]=[C:2]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=1 |f:2.3.4,^1:29,31,50,69|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.149 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
5.088 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)O
Name
Quantity
2.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
5.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
This mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the subsequent two phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted
WASH
Type
WASH
Details
washed three time with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide an orange oil

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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